N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-5-12(2)10-19-8-9-20-14(11-19)13-6-7-16-15(17-13)18(3)4/h6-7,12,14H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMQGOLBSJQPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1CCOC(C1)C2=NC(=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine derivative.
Functionalization: The final step involves the alkylation of the morpholine nitrogen with 2-methylbutyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving enzyme inhibition or receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[4-(2-methylpropyl)morpholin-2-yl]pyrimidin-2-amine: Similar structure but with a different alkyl chain length.
N,N-dimethyl-4-[4-(2-ethylbutyl)morpholin-2-yl]pyrimidin-2-amine: Similar structure with a different branching in the alkyl chain.
Uniqueness
N,N-dimethyl-4-[4-(2-methylbutyl)morpholin-2-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific alkyl chain length can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
